2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide
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Overview
Description
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.
Preparation Methods
The synthesis of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with appropriate acylating agents. One common method includes the use of acetic anhydride or acetyl chloride under basic conditions to form the acetohydrazide derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules
Medicine: It is investigated for its potential pharmacological properties, including antibacterial, antifungal, and anticancer activities
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide involves its interaction with molecular targets through its tetrazole ring and sulfanyl group. The tetrazole ring can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide include other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but lacks the acetohydrazide moiety.
5-Phenyl-1H-tetrazole: Lacks the sulfanyl and acetohydrazide groups, making it less versatile in chemical reactions.
N-Dodecyl-3-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}: A more complex derivative with additional functional groups.
The uniqueness of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide lies in its combination of the tetrazole ring, sulfanyl group, and acetohydrazide moiety, which provides a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C9H10N6OS |
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Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C9H10N6OS/c10-11-8(16)6-17-9-12-13-14-15(9)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,16) |
InChI Key |
VICAGCCAGCMBGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NN |
solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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